molecular formula C4H6N4O2 B13757586 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl-

2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl-

Cat. No.: B13757586
M. Wt: 142.12 g/mol
InChI Key: QGIANYJQIJBTRC-UHFFFAOYSA-N
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Description

2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- is a heterocyclic compound that belongs to the class of pyrimidinediones. This compound is characterized by the presence of a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a hydrazinyl group at position 6. It has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- typically involves the reaction of pyrimidine derivatives with hydrazine or its derivatives. One common method is the condensation of 2,4-dioxo-3,4-dihydropyrimidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include substituted pyrimidinediones, hydrazones, and other heterocyclic compounds with potential biological activity .

Scientific Research Applications

2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: Research has indicated its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with nucleic acids, affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Uniqueness: 2,4(3H,5H)-Pyrimidinedione,6-hydrazinyl- is unique due to its specific substitution pattern and the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

(6Z)-6-hydrazinylidene-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1,5H2,(H2,6,7,8,9,10)

InChI Key

QGIANYJQIJBTRC-UHFFFAOYSA-N

Isomeric SMILES

C1/C(=N/N)/NC(=O)NC1=O

Canonical SMILES

C1C(=NN)NC(=O)NC1=O

Origin of Product

United States

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